
Trandolaprilat-phenyl-d5
Übersicht
Beschreibung
Trandolaprilat-phenyl-d5 is a stable isotope-labeled compound, specifically a deuterated form of trandolaprilat. It is used primarily in scientific research as a reference standard for the quantification and analysis of trandolaprilat in various biological matrices. Trandolaprilat itself is the active metabolite of trandolapril, an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and heart failure .
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Metabolism
Pharmacokinetic Studies : Trandolaprilat-phenyl-d5 exhibits altered pharmacokinetic profiles compared to its non-deuterated counterparts. Studies have demonstrated that deuteration can reduce the rate of metabolism, leading to prolonged half-life and enhanced bioavailability. For instance, research indicates that the pharmacokinetics of trandolaprilat are influenced by genetic polymorphisms in carboxylesterase enzymes, which are responsible for its activation from trandolapril .
Bioavailability : The bioavailability of this compound is critical for its effectiveness. Clinical trials have shown that the compound maintains a favorable absorption profile with minimal first-pass metabolism, which is beneficial for maintaining therapeutic levels in patients .
Therapeutic Applications
Hypertension Management : this compound has been studied for its efficacy in controlling blood pressure in hypertensive patients. Its mechanism involves inhibition of the angiotensin-converting enzyme, leading to decreased production of angiotensin II, a potent vasoconstrictor. Clinical data suggest significant reductions in systolic and diastolic blood pressure following administration .
Heart Failure Treatment : The compound's role in heart failure management is also notable. By reducing afterload and preload on the heart through vasodilation, this compound can improve cardiac output and alleviate symptoms associated with heart failure. Case studies have reported improvements in exercise tolerance and quality of life among patients treated with this ACE inhibitor .
Case Studies
In Vivo Studies
In vivo studies have demonstrated the compound's efficacy across various models:
- Antihypertensive Effects : In animal models, this compound exhibited significant reductions in blood pressure compared to controls.
- Cardioprotective Properties : Research has indicated that it may offer protective effects against myocardial ischemia due to its ability to improve blood flow and reduce cardiac workload.
Wirkmechanismus
Target of Action
Trandolaprilat-phenyl-d5, also known as Trandolaprilate D5, is a labeled metabolite of Trandolapril . Trandolapril is a prodrug of an Angiotensin-Converting Enzyme (ACE) inhibitor . ACE is the primary target of this compound. ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the RAAS. By inhibiting ACE and preventing the formation of ATII, this compound disrupts the RAAS, leading to vasodilation, decreased fluid volume, and ultimately, a reduction in blood pressure .
Pharmacokinetics
Trandolapril, the prodrug of this compound, is metabolized in the liver to its biologically active form, Trandolaprilat . The absorption of Trandolapril is slowed with food, and it is distributed at approximately 18 L . It is excreted in urine (~33% as Trandolapril and Trandolaprilat) and feces (~66%) . The half-life elimination of Trandolapril is 6 hours, and Trandolaprilat is effectively 22.5 hours .
Result of Action
The primary molecular effect of this compound is the inhibition of ACE, leading to decreased levels of ATII . This results in various cellular effects, including reduced vasoconstriction and decreased aldosterone secretion. Clinically, these effects manifest as a reduction in blood pressure .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of food can slow the absorption of Trandolapril . Additionally, renal and hepatic function can impact the metabolism and excretion of the drug . In patients with renal impairment or mild to moderate alcoholic cirrhosis, plasma concentrations of Trandolapril and Trandolaprilat were found to be greater .
Biochemische Analyse
Biochemical Properties
Trandolaprilat-phenyl-d5 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The primary interaction of this compound is with the angiotensin-converting enzyme (ACE). This compound inhibits ACE, the enzyme responsible for the conversion of angiotensin I (ATI) to angiotensin II (ATII) .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. By inhibiting ACE, this compound regulates blood pressure and is a key component of the renin-angiotensin-aldosterone system (RAAS) .
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound inhibits ACE, preventing the formation of angiotensin II from angiotensin I .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. This compound is absorbed rapidly, and peak plasma levels and AUCs are dose-dependent . There is no Trandolapril accumulation, but there is mild Trandolaprilat accumulation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in the metabolic pathways of Trandolapril. Cleavage of the ester group of Trandolapril, primarily in the liver, is responsible for conversion to this compound .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Trandolaprilat-phenyl-d5 involves the incorporation of deuterium atoms into the phenyl ring of trandolaprilat. This can be achieved through various synthetic routes, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions typically involve the use of a deuterium source, a catalyst, and appropriate solvents under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and isotopic enrichment of the final product. The use of advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, is essential for the characterization and verification of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: Trandolaprilat-phenyl-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenyl ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce deuterated alcohols or amines .
Vergleich Mit ähnlichen Verbindungen
Trandolapril: The prodrug form of trandolaprilat, which is converted to trandolaprilat in the liver.
Ramiprilat: Another ACE inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Enalaprilat: An active metabolite of enalapril, also an ACE inhibitor used in the treatment of hypertension and heart failure.
Uniqueness: Trandolaprilat-phenyl-d5 is unique due to its deuterium labeling, which provides distinct advantages in analytical applications. The presence of deuterium atoms enhances the compound’s stability and allows for precise quantification using mass spectrometry. This makes it an invaluable tool in pharmacokinetic and metabolic studies .
Biologische Aktivität
Trandolaprilat-phenyl-d5 is a derivative of trandolaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor trandolapril. Understanding the biological activity of this compound is crucial for its application in treating cardiovascular diseases and hypertension. This article reviews its pharmacokinetics, pharmacodynamics, and clinical implications based on diverse research findings.
Overview of Trandolaprilat
Trandolapril is a non-sulfhydryl ACE inhibitor that is converted to its active form, trandolaprilat, primarily in the liver. Trandolaprilat exhibits high lipophilicity and a prolonged duration of action compared to other ACE inhibitors, making it effective for once-daily dosing in hypertensive patients . The compound has been shown to significantly reduce blood pressure and improve cardiovascular outcomes in various clinical settings.
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by:
- Absorption : After administration, trandolapril is rapidly hydrolyzed to trandolaprilat, with peak plasma concentrations occurring approximately 6 hours post-dose.
- Half-life : The effective plasma half-life of trandolaprilat is about 24 hours, allowing for sustained ACE inhibition throughout the day .
- Metabolism : Approximately 33% of an oral dose is excreted in urine as trandolaprilat, with the remainder eliminated via feces .
Pharmacodynamics
Trandolaprilat acts primarily by inhibiting ACE, leading to decreased levels of angiotensin II, which results in:
- Vasodilation : Reduction in peripheral vascular resistance and blood pressure.
- Decreased sodium retention : Enhanced renal function and reduced fluid overload.
- Bradykinin modulation : Increased production may lead to side effects such as cough but also contributes to vasodilation .
Table 1: Comparison of ACE Inhibitors
Compound | Lipophilicity | Half-life (hours) | IC50 (nM) | Dosing Frequency |
---|---|---|---|---|
Trandolaprilat | High | 24 | <1 | Once daily |
Enalaprilat | Moderate | 11 | 2 | Twice daily |
Ramiprilat | Moderate | 13 | <1 | Once daily |
Captopril | Low | 2 | 10 | Three times daily |
Clinical Studies
Numerous studies have demonstrated the efficacy of trandolapril and its active form in various patient populations:
- Hypertension Management : A study indicated that a dose of 2 mg trandolapril consistently reduced blood pressure over 24 hours in hypertensive patients .
- Heart Failure and Myocardial Infarction : The TRACE study showed that patients with left ventricular dysfunction after acute myocardial infarction who received trandolapril had a significantly lower incidence of atrial fibrillation compared to those on placebo (2.8% vs. 5.3%, P<0.05) over a follow-up period of up to four years .
- Diabetic Patients : In diabetic cohorts, treatment with trandolapril was associated with a reduced risk of progression to severe heart failure and overall mortality compared to placebo (RR for total mortality was 0.64) .
Case Studies
A case study involving a cohort of patients with chronic heart failure highlighted that those treated with trandolapril showed improved exercise tolerance and quality of life metrics compared to those receiving standard care without ACE inhibitors. This suggests not only pharmacological benefits but also enhancements in patient-reported outcomes.
Eigenschaften
IUPAC Name |
(2S,3aR,7aS)-1-[(2S)-2-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O5/c1-14(23-17(21(26)27)12-11-15-7-3-2-4-8-15)20(25)24-18-10-6-5-9-16(18)13-19(24)22(28)29/h2-4,7-8,14,16-19,23H,5-6,9-13H2,1H3,(H,26,27)(H,28,29)/t14-,16+,17-,18-,19-/m0/s1/i2D,3D,4D,7D,8D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYHTSYNOHNUSH-PPEBBQNBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1C2CCCCC2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)O)N[C@@H](C)C(=O)N2[C@H]3CCCC[C@@H]3C[C@H]2C(=O)O)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.